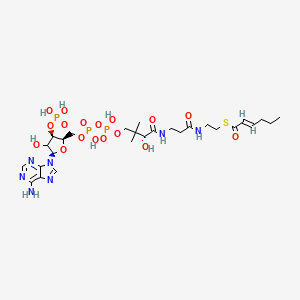

(2E)-Hexenoyl-CoA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H44N7O17P3S |

|---|---|

Molekulargewicht |

863.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |

InChI |

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20?,21+,22+,26-/m1/s1 |

InChI-Schlüssel |

OINXHIBNZUUIMR-OXSRYMHDSA-N |

Isomerische SMILES |

CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Fatty Acid β-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its timely and efficient processing is paramount for maintaining cellular energy homeostasis. This technical guide provides an in-depth analysis of the role of this compound, focusing on its position within the fatty acid oxidation pathway, the kinetics of the enzymes that metabolize it, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a central catabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH₂. This process is a major source of energy, particularly during periods of fasting or prolonged exercise. The pathway proceeds through a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons. This compound emerges as an intermediate during the oxidation of hexanoic acid and other medium-chain fatty acids. The efficient conversion of this compound is crucial, as its accumulation can be indicative of metabolic dysfunction and may have implications in various disease states.

The β-Oxidation Pathway of Hexanoyl-CoA

The breakdown of hexanoyl-CoA to butanoyl-CoA involves a cycle of four enzymatic steps. This compound is the product of the first step and the substrate for the second.

The initial step in the β-oxidation of hexanoyl-CoA is its dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD) , which introduces a double bond between the α and β carbons, yielding this compound and FADH₂. Subsequently, enoyl-CoA hydratase (ECH) , also known as crotonase, catalyzes the hydration of the double bond in this compound to form L-3-hydroxyhexanoyl-CoA. This intermediate is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH. Finally, β-ketoacyl-CoA thiolase (KT) cleaves 3-ketohexanoyl-CoA, using a molecule of coenzyme A, to produce butanoyl-CoA and acetyl-CoA. The butanoyl-CoA then re-enters the β-oxidation spiral for further degradation.

Quantitative Data

The efficiency of this compound metabolism is determined by the kinetic properties of the enzymes that act upon it, primarily enoyl-CoA hydratase.

| Enzyme | Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |

| Enoyl-CoA Hydratase (PhaJAc) | This compound | Aeromonas caviae | 29 - 50 | 1.8 x 10³ | [1] |

| Enoyl-CoA Hydratase (PhaJAc) | Crotonyl-CoA (C4) | Aeromonas caviae | 29 - 50 | 6.2 x 10³ | [1] |

| Enoyl-CoA Hydratase (PhaJAc) | (2E)-Octenoyl-CoA (C8) | Aeromonas caviae | 29 - 50 | Significantly lower than C6 | [1] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | Rat | - | - | [2] |

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound and Related Substrates. The kinetic data for the (R)-specific enoyl-CoA hydratase from Aeromonas caviae shows a high affinity for medium-chain enoyl-CoAs, with the maximal velocity decreasing as the chain length increases[1].

Experimental Protocols

Measurement of Acyl-CoA Esters by LC-MS/MS

The quantification of acyl-CoA species such as this compound from biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation:

-

Homogenize fresh or frozen tissue/cell samples in a suitable buffer on ice.

-

Perform protein precipitation using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

-

Add an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to the homogenate for accurate quantification.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Isolate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.

-

Reconstitute the sample in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Employ a reverse-phase C18 column for the chromatographic separation of acyl-CoAs.

-

Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Perform mass spectrometry in positive ion mode.

-

For targeted quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest.

-

Enoyl-CoA Hydratase (Crotonase) Activity Assay

The activity of enoyl-CoA hydratase can be determined spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond of this compound.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add a known concentration of this compound to the buffer in a quartz cuvette.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation (e.g., purified enzyme or mitochondrial extract) to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).

-

-

Calculation:

-

Calculate the rate of the reaction using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

-

Signaling Pathways and Logical Relationships

The regulation of fatty acid oxidation is a complex process involving hormonal and metabolic signals. Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria. While this primarily affects long-chain fatty acids, the overall flux through the β-oxidation pathway, including the metabolism of medium-chain fatty acids, is influenced by the overall energy state of the cell.

Conclusion

This compound is a key metabolite in the β-oxidation of medium-chain fatty acids. Its metabolism is primarily governed by the enzyme enoyl-CoA hydratase. Understanding the kinetics of this enzyme and the factors that regulate its activity is crucial for elucidating the pathophysiology of metabolic disorders and for the development of novel therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this compound and the functional characterization of the enzymes involved in its metabolism.

References

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of short-chain fatty acids, specifically in the degradation of hexanoic acid. Its efficient processing is vital for cellular energy homeostasis. This technical guide provides an in-depth analysis of the function of this compound, detailing its enzymatic transformations, relevant kinetic data, and the experimental protocols required for its study. Furthermore, this document illustrates the core metabolic pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Mitochondrial fatty acid beta-oxidation is a central catabolic pathway responsible for the generation of acetyl-CoA from fatty acids, which subsequently enters the tricarboxylic acid (TCA) cycle to produce ATP. The oxidation of a six-carbon fatty acid, hexanoic acid, proceeds through a series of enzymatic reactions, culminating in the formation of key intermediates, including this compound. Understanding the precise function and metabolic fate of this compound is crucial for elucidating the nuances of short-chain fatty acid metabolism and for identifying potential therapeutic targets in metabolic disorders.

The Core Pathway: Metabolism of this compound

The beta-oxidation of hexanoyl-CoA involves a four-step enzymatic spiral. This compound is the product of the first step and the substrate for the second.

-

Dehydrogenation: Hexanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to form this compound. This reaction introduces a double bond between the alpha and beta carbons of the acyl-CoA chain and reduces FAD to FADH₂.

-

Hydration: this compound is then hydrated by enoyl-CoA hydratase (crotonase) to produce L-3-hydroxyhexanoyl-CoA. This step involves the addition of a water molecule across the double bond.

-

Dehydrogenation: L-3-hydroxyhexanoyl-CoA is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

-

Thiolysis: Finally, 3-ketohexanoyl-CoA is cleaved by β-ketothiolase in the presence of coenzyme A to yield acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the beta-oxidation spiral for further degradation.

The central position of this compound in this pathway is depicted in the following diagram:

Quantitative Data

The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes involved. While specific data for this compound in mammalian mitochondria can be sparse, the following tables summarize known values for the key enzymes with relevant substrates.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

| Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |

| Hexanoyl-CoA | Pig Kidney | ~10 | - | [1] |

| Octanoyl-CoA | Pig Kidney | 2.5 - 5 | 13.5 | [1] |

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

| Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |

| Crotonyl-CoA (C4) | Bovine Liver | 20-30 | ~2700 | [2] |

| This compound (C6) | Rat Liver | ~25 | - | [2] |

| (2E)-Decenoyl-CoA (C10) | Bovine Liver | 15 | ~1000 | [2] |

Table 3: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

| Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |

| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 15 | 135 | |

| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 5 | 250 | |

| 3-Hydroxydodecanoyl-CoA (C12) | Pig Heart | 5 | 150 |

Note: Vmax values can vary significantly depending on the purification and assay conditions.

Experimental Protocols

Accurate measurement of the enzymatic activities involved in this compound metabolism is fundamental for research in this area.

Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase)

This assay measures the hydration of the double bond in (2E)-enoyl-CoA substrates, which results in a decrease in absorbance at 263 nm.

Materials:

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes (1 cm path length)

-

Tris-HCl buffer (100 mM, pH 7.8) containing 50 mM KCl and 1 mM EDTA

-

This compound substrate solution (10 mM in water)

-

Purified enoyl-CoA hydratase or mitochondrial extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing 950 µL of Tris-HCl buffer.

-

Add 10 µL of the this compound substrate solution to achieve a final concentration of 100 µM.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 40 µL of the enzyme solution or mitochondrial extract.

-

Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient for the hydration of the enoyl-CoA thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This assay measures the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, which is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

NAD⁺ solution (10 mM in water)

-

L-3-hydroxyhexanoyl-CoA substrate solution (10 mM in water)

-

Purified HADH or mitochondrial extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing 900 µL of potassium phosphate buffer.

-

Add 50 µL of the NAD⁺ solution to a final concentration of 0.5 mM.

-

Add 40 µL of the L-3-hydroxyhexanoyl-CoA substrate solution to a final concentration of 0.4 mM.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10 µL of the enzyme solution or mitochondrial extract.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

Workflow for Assessing Mitochondrial Beta-Oxidation Flux

The overall flux through the beta-oxidation pathway can be assessed by measuring the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.

Regulatory Aspects

The flux through the beta-oxidation pathway, and thus the processing of this compound, is tightly regulated. Key regulatory points include:

-

Substrate Availability: The concentration of hexanoyl-CoA and other short-chain fatty acids.

-

Redox State: The mitochondrial NAD⁺/NADH and FAD/FADH₂ ratios. High levels of NADH and FADH₂ can inhibit the dehydrogenase enzymes.

-

Allosteric Regulation: Acetyl-CoA can allosterically inhibit β-ketothiolase, leading to a feedback inhibition of the pathway.

Conclusion

This compound is a cornerstone intermediate in the mitochondrial beta-oxidation of hexanoic acid. Its metabolism is facilitated by a series of well-characterized enzymes. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to investigate the role of this compound in cellular metabolism and its potential as a therapeutic target. Further research into the specific kinetics of the enzymes involved with short-chain substrates will continue to refine our understanding of this vital metabolic pathway.

References

The In Vivo Metabolism of (2E)-Hexenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As a trans-2-enoyl-CoA species, its metabolism is a critical juncture in the sequential breakdown of fatty acids for energy production. Understanding the enzymatic processes that govern the fate of this compound is essential for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating cellular energy homeostasis. This technical guide provides an in-depth overview of the core enzymes that metabolize this compound in vivo, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Enzymes in this compound Metabolism

The primary metabolic fate of this compound is its conversion within the beta-oxidation spiral. This process is catalyzed by a series of enzymes, each with specific roles in the hydration, oxidation, and thiolytic cleavage of the acyl-CoA chain. The key enzymes involved are:

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of the double bond in this compound to form L-3-hydroxyhexanoyl-CoA.

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): While MCAD typically acts on saturated acyl-CoAs to produce 2-enoyl-CoAs, its substrate specificity is a key determinant of the flux through the medium-chain beta-oxidation pathway[1][2]. Deficiencies in MCAD can lead to the accumulation of medium-chain acyl-CoAs and their derivatives[3][4][5].

-

L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme oxidizes L-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA, producing NADH.

-

3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, cleaving 3-ketohexanoyl-CoA into acetyl-CoA and butyryl-CoA.

Quantitative Data on Enzyme Activity

The efficiency of these enzymatic reactions is described by their kinetic parameters. Below is a summary of available quantitative data for enzymes acting on this compound and related substrates.

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| (R)-Specific Enoyl-CoA Hydratase | This compound | Aeromonas caviae | 35 | 1.8 x 10³ | - | |

| (R)-Specific Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Aeromonas caviae | 29 | 6.2 x 10³ | - | |

| (R)-Specific Enoyl-CoA Hydratase | (2E)-Pentenoyl-CoA (C5) | Aeromonas caviae | 31 | - | - | |

| (R)-Specific Enoyl-CoA Hydratase | (2E)-Octenoyl-CoA (C8) | Aeromonas caviae | 50 | - | - | |

| Medium-Chain Acyl-CoA Dehydrogenase | 3-Phenylpropionyl-CoA | Rat | Similar to Octanoyl-CoA | - | - |

Signaling Pathways and Regulation

The metabolism of this compound is intrinsically linked to the broader regulation of fatty acid oxidation, which is governed by cellular energy status and hormonal signals. While this compound itself is not a primary signaling molecule, the flux through the beta-oxidation pathway and the concentration of various acyl-CoA esters can have significant regulatory effects.

Key regulatory mechanisms include:

-

Allosteric Regulation: The ratios of NADH/NAD+ and Acetyl-CoA/CoA are critical allosteric regulators of the beta-oxidation enzymes. High ratios inhibit the pathway.

-

Transcriptional Control: Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that act as fatty acid sensors and upregulate the expression of genes encoding beta-oxidation enzymes.

-

Malonyl-CoA Inhibition: Malonyl-CoA, a key intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria, thereby regulating the substrate supply for beta-oxidation.

The following diagram illustrates the central role of beta-oxidation in cellular metabolism and its regulation.

References

- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

(2E)-Hexenoyl-CoA: A Comprehensive Technical Guide to its Cellular Localization and Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in cellular lipid metabolism, primarily located within the mitochondria and peroxisomes. Its concentration and flux are critical indicators of the status of fatty acid β-oxidation and elongation pathways. This technical guide provides an in-depth overview of the cellular localization of this compound, the metabolic pathways it participates in, and the analytical methodologies for its quantification. While specific quantitative data on the absolute concentration of this compound is scarce in current literature, this document compiles available data on related short-chain acyl-CoAs to provide a contextual reference. Detailed experimental protocols for state-of-the-art quantification techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are provided, alongside visualizations of key metabolic and experimental workflows to facilitate a deeper understanding of its biological significance and analysis.

Cellular Localization and Metabolic Significance

This compound is a transient but crucial metabolite in the catabolism and anabolism of fatty acids. Its presence is predominantly confined to two key organelles: mitochondria and peroxisomes.

-

Mitochondria: In the mitochondrial matrix, this compound is a key intermediate in the β-oxidation of even-numbered carbon fatty acids. It is generated from Hexanoyl-CoA by the action of acyl-CoA dehydrogenases and is subsequently hydrated by enoyl-CoA hydratase to form L-3-hydroxyhexanoyl-CoA. This pathway is central to energy production, generating acetyl-CoA which enters the citric acid cycle.

-

Peroxisomes: Peroxisomes also perform β-oxidation, particularly of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. This compound is an intermediate in the peroxisomal β-oxidation of longer-chain fatty acids that have been shortened to a six-carbon chain. The initial step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases, which, unlike their mitochondrial counterparts, transfer electrons directly to oxygen, producing hydrogen peroxide.

The subcellular compartmentalization of this compound metabolism allows for the differential regulation of fatty acid oxidation depending on the cell's energy status and the type of fatty acid being metabolized.

Quantitative Data on Short-Chain Acyl-CoA Concentrations

| Acyl-CoA Species | Sample Type | Concentration (pmol/mg protein) | Cellular Compartment | Reference |

| Acetyl-CoA | Rat Liver | 15 - 30 | Mitochondria | [1] |

| Propionyl-CoA | Rat Liver | 0.5 - 1.5 | Mitochondria | [1] |

| Butyryl-CoA | Rat Liver | ~0.1 | Mitochondria | [1] |

| Malonyl-CoA | E. coli | 0.01 - 0.23 nmol/mg dry weight | Cytosol | |

| Acetyl-CoA | E. coli | 0.05 - 1.5 nmol/mg dry weight | Cytosol |

Note: The concentrations listed above are for related short-chain acyl-CoAs and should be used as a reference for the potential order of magnitude of this compound. The actual concentration of this compound will vary depending on the cell type, metabolic state, and specific subcellular compartment.

Metabolic Pathways Involving this compound

This compound is an intermediate in two major metabolic pathways: fatty acid β-oxidation and fatty acid elongation.

Mitochondrial Fatty Acid β-Oxidation

The breakdown of fatty acids in the mitochondria is a cyclical process that shortens the acyl chain by two carbons in each cycle.

Caption: Mitochondrial β-oxidation of Hexanoyl-CoA.

Peroxisomal Fatty Acid β-Oxidation

Peroxisomal β-oxidation shares similarities with the mitochondrial pathway but utilizes different enzymes for the initial dehydrogenation step.

Caption: Peroxisomal β-oxidation pathway.

Experimental Protocols for Quantification

The gold standard for the sensitive and specific quantification of this compound and other acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis

Accurate quantification of acyl-CoAs requires rapid quenching of metabolic activity and efficient extraction.

-

Cell/Tissue Harvesting: Rapidly quench metabolism by snap-freezing the biological sample in liquid nitrogen.

-

Extraction: Homogenize the frozen sample in a cold extraction solution. A common solution is 2:1:1 acetonitrile:methanol (B129727):water or a solution containing an acid such as perchloric acid or trichloroacetic acid to precipitate proteins.

-

Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (SPE) (Optional but Recommended): To remove interfering substances and concentrate the acyl-CoAs, pass the supernatant through a C18 SPE cartridge. Wash the cartridge with a low-organic solvent to remove salts and polar contaminants, and then elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase (e.g., 5% methanol in water).

Caption: Workflow for acyl-CoA sample preparation.

LC-MS/MS Analysis

The following provides a general protocol for the analysis of short-chain acyl-CoAs. Specific parameters may need to be optimized for individual instruments.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 10-20 minutes is used to separate the acyl-CoAs based on their hydrophobicity.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

-

MRM Transition for this compound:

-

Precursor Ion (Q1): m/z 864.2

-

Product Ion (Q3): m/z 357.1 (This corresponds to the 4'-phosphopantetheine (B1211885) fragment)

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific MRM transition.

-

-

Quantification:

-

Standard Curve: A standard curve is generated using a commercially available or synthesized this compound standard of known concentrations.

-

Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-Carnitine) or a structurally similar acyl-CoA not present in the sample (e.g., Heptanoyl-CoA) should be added at the beginning of the sample preparation to correct for extraction losses and matrix effects.

-

Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve, normalized to the peak area of the internal standard.

-

Conclusion

This compound is a key, albeit transient, player in the intricate network of cellular lipid metabolism, with its primary roles in mitochondrial and peroxisomal β-oxidation. While direct quantification of its cellular concentration remains a challenge, advanced analytical techniques like LC-MS/MS provide the necessary sensitivity and specificity for its detection and relative quantification. The detailed protocols and metabolic pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to investigate the roles of this compound in health and disease, and to explore its potential as a biomarker or therapeutic target. Further research focused on the absolute quantification of this and other short-chain enoyl-CoAs will be crucial for a more complete understanding of fatty acid metabolic flux.

References

(2E)-Hexenoyl-CoA: A Critical Precursor in the Synthesis of High-Value Secondary Metabolites

(2E)-Hexenoyl-CoA , an activated intermediate in fatty acid metabolism, serves as a crucial building block in the biosynthesis of a diverse array of secondary metabolites with significant pharmacological and industrial applications. This technical guide provides an in-depth exploration of the role of this compound as a precursor, detailing its biosynthetic origins, its incorporation into complex natural products, and the regulatory networks that govern these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical research.

Biosynthesis and Metabolism of this compound

This compound is primarily generated through the β-oxidation of fatty acids. It is a substrate for a variety of enzymes, including enoyl-CoA hydratase, acyl-CoA oxidase, and various reductases, which channel it into either energy production or biosynthetic pathways.[1][2] The formation of hexanoyl-CoA, the saturated precursor to this compound, is a key step in the initiation of certain polyketide biosynthetic pathways.[3][4]

The biosynthesis of hexanoyl-CoA for secondary metabolism can be distinct from primary fatty acid synthesis. For instance, in the biosynthesis of the mycotoxin aflatoxin B1 by the fungus Aspergillus parasiticus, a dedicated fatty acid synthase (FAS) is responsible for producing the hexanoyl starter unit for the polyketide synthase PksA.[5]

This compound as a Precursor in Secondary Metabolite Synthesis

This compound and its derivatives serve as starter or extender units in the assembly of complex natural products, most notably polyketides and cannabinoids.

Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Their biosynthesis is catalyzed by large, multifunctional enzymes called polyketide synthases (PKSs). PKSs assemble polyketide chains through the sequential condensation of small carboxylic acid units, typically in the form of their coenzyme A esters.

This compound can serve as a "starter unit" to initiate polyketide chain synthesis. The selection of the starter unit is a key determinant of the final structure of the polyketide.

Reveromycin A: This polyketide, produced by Streptomyces sp. SN-593, exhibits potent antifungal and anti-osteoclastic activities. The biosynthesis of reveromycin A involves a type I PKS, and feeding studies with labeled precursors have indicated the incorporation of a six-carbon unit, suggesting a role for hexenoyl-CoA or a derivative as a starter unit. The reveromycin biosynthetic gene cluster contains genes encoding enzymes homologous to those involved in fatty acid metabolism, further supporting the link to a hexanoyl-CoA precursor.

Aflatoxin B1: The biosynthesis of this potent mycotoxin by Aspergillus parasiticus is initiated by a non-reducing polyketide synthase (NR-PKS) called PksA, which specifically utilizes a hexanoyl starter unit. This hexanoyl moiety is provided by a dedicated fatty acid synthase.

Cannabinoid Biosynthesis

Cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), are the characteristic secondary metabolites of Cannabis sativa. The biosynthesis of these compounds is initiated by the alkylation of olivetolic acid with a geranyl group. Olivetolic acid itself is a polyketide synthesized from hexanoyl-CoA and three molecules of malonyl-CoA.

In the glandular trichomes of Cannabis sativa, the acyl-activating enzyme CsAAE1 has been identified as the hexanoyl-CoA synthetase that supplies the cannabinoid pathway. The levels of hexanoyl-CoA in different tissues of the plant correlate with the accumulation of cannabinoids, highlighting its precursor role.

Quantitative Data on Enzymes Utilizing this compound

The enzymatic conversion of this compound is a critical control point in its metabolic fate. The kinetic parameters of enzymes that utilize this substrate provide valuable information for understanding and engineering these pathways.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Trans-2-enoyl-CoA reductase | Euglena gracilis | This compound | 91 | - | - | |

| Crotonyl-CoA carboxylase/reductase (Ccr) | Kitasatospora setae | Crotonyl-CoA | 21 ± 2 | - | - | |

| Crotonyl-CoA carboxylase/reductase (Ccr) | Rhodobacter sphaeroides | (E)-but-2-enoyl-CoA | - | - | - |

Note: Specific kcat values for this compound were not available in the cited literature. The data for Ccr is for a structurally similar substrate, crotonyl-CoA, to provide context.

Regulation of Secondary Metabolite Biosynthesis

The production of secondary metabolites is tightly regulated in response to a variety of internal and external signals, ensuring that these often energetically expensive compounds are synthesized when needed.

Transcriptional Regulation in Streptomyces

The biosynthesis of polyketides like reveromycin in Streptomyces is controlled by complex transcriptional regulatory networks. The genes for secondary metabolite biosynthesis are typically organized in biosynthetic gene clusters (BGCs), which often include one or more pathway-specific regulatory genes.

Global regulators, such as those from the TetR and LuxR families, also play a crucial role in integrating nutritional and environmental signals to control the expression of BGCs. For example, in Streptomyces lavendulae, the key activator Aur1P, which belongs to the family of atypical response regulators, controls the auricin BGC. The activity of these regulators can be modulated by the binding of small molecule ligands, including intermediates or precursors of the biosynthetic pathway.

Environmental and Hormonal Regulation of Cannabinoid Biosynthesis

The production of cannabinoids in Cannabis sativa is influenced by a variety of environmental factors, including light, temperature, water availability, and nutrient levels. These environmental cues are perceived by the plant and transduced into signaling pathways that ultimately regulate the expression of cannabinoid biosynthetic genes.

-

Light: UV-B radiation has been shown to increase the production of THC in Cannabis. Light quality, such as the ratio of red to far-red light, can also influence cannabinoid content.

-

Temperature: Both high and low temperature stress can impact cannabinoid production, though the effects can be variety-dependent.

-

Water Stress: Mild drought stress has been reported to increase cannabinoid levels in some varieties.

-

Phytohormones: Plant hormones such as jasmonic acid and salicylic (B10762653) acid, which are involved in plant defense responses, can also modulate cannabinoid accumulation.

These environmental and hormonal signals are integrated through complex signaling networks that likely involve transcription factors that bind to the promoter regions of cannabinoid biosynthesis genes, thereby activating or repressing their transcription.

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short- to long-chain acyl-CoAs from biological samples.

Materials:

-

Biological sample (e.g., bacterial cell pellet, plant tissue)

-

Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

-

Internal standard (e.g., [13C]-labeled acyl-CoA)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

-

Extraction: Homogenize the frozen sample in the cold extraction solvent containing the internal standard.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient of mobile phases (e.g., A: 5 mM ammonium (B1175870) acetate (B1210297) in water; B: acetonitrile) to separate the acyl-CoAs on the C18 column.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoA species based on their precursor and product ion masses.

-

-

Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to those of the internal standards.

In Vitro Reconstitution of Polyketide Synthase Activity

This protocol describes a general method for the cell-free synthesis of polyketides using purified recombinant PKS enzymes.

Materials:

-

Purified PKS enzymes (e.g., expressed in and purified from E. coli)

-

Starter unit: this compound

-

Extender unit: Malonyl-CoA

-

Reducing agent: NADPH

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, containing glycerol (B35011) and EDTA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified PKS enzymes, this compound, malonyl-CoA, and NADPH.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the PKS enzymes (e.g., 30°C) for a specified period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases. The polyketide product will partition into the organic layer.

-

Analysis: Analyze the extracted product by LC-MS or other appropriate analytical techniques to confirm its identity and quantify the yield.

Visualizations

Signaling Pathway for Cannabinoid Biosynthesis Regulation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Starter Unit Flexibility for Engineered Product Synthesis by the Non-Reducing Polyketide Synthase PksA - PMC [pmc.ncbi.nlm.nih.gov]

(2E)-Hexenoyl-CoA: A Pivotal Intermediate in Metabolism Across Diverse Organisms

(2E)-Hexenoyl-CoA , a reactive thioester of a six-carbon unsaturated fatty acid, serves as a critical metabolic intermediate in a wide array of biological pathways across bacteria, plants, and animals. Its strategic position at the crossroads of fatty acid degradation and synthesis, as well as its role as a precursor for various secondary metabolites, underscores its fundamental importance in cellular biochemistry. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its enzymatic interactions, metabolic fates, and the experimental methodologies used to study this key molecule.

Core Metabolic Roles

This compound is primarily recognized as a central player in fatty acid β-oxidation and fatty acid elongation . In the catabolic process of β-oxidation, longer fatty acyl-CoAs are sequentially broken down to produce acetyl-CoA. This compound emerges as an intermediate during the degradation of fatty acids with an even number of carbons. Conversely, in the anabolic process of fatty acid elongation, which occurs in both mitochondria and the endoplasmic reticulum, this compound can be reduced to form hexanoyl-CoA, contributing to the synthesis of longer-chain fatty acids.

This molecule is a substrate for several key enzymes, including:

-

Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in this compound to form 3-hydroxyhexanoyl-CoA, a crucial step in the β-oxidation spiral.

-

Acyl-CoA Dehydrogenase: Various acyl-CoA dehydrogenases can act on hexanoyl-CoA to produce this compound, introducing the trans-double bond.

-

Enoyl-CoA Reductase: This enzyme catalyzes the reduction of this compound to hexanoyl-CoA, a step in fatty acid elongation.[1][2][3]

Significance in Different Organisms

The importance of this compound extends beyond central metabolism and varies across different life forms.

In Bacteria, this compound is a key precursor in the biosynthesis of polyhydroxyalkanoates (PHAs) , which are biodegradable polyesters produced by various bacteria as a form of carbon and energy storage. Specifically, (R)-specific enoyl-CoA hydratases can convert this compound into (R)-3-hydroxyhexanoyl-CoA, which is then polymerized to form PHA. This metabolic route is of significant interest for the biotechnological production of bioplastics.

Furthermore, in some bacteria like Streptomyces, this compound serves as a substrate for enzymes like crotonyl-CoA carboxylase/reductase (CCR), which are involved in the biosynthesis of extender units for polyketide synthesis .[4] Polyketides are a diverse class of secondary metabolites with a wide range of biological activities, including many important antibiotics and other pharmaceuticals.

In Plants, this compound has been implicated as a precursor in the biosynthesis of certain secondary metabolites. For instance, the formation of hexanoyl-CoA, a key starter unit for the synthesis of cannabinoids in Cannabis sativa, can proceed through the reduction of this compound. This highlights a link between fatty acid metabolism and the production of specialized plant compounds.

In Animals, this compound is a standard intermediate in mitochondrial and peroxisomal β-oxidation of fatty acids. Its proper metabolism is essential for energy homeostasis. Dysregulation of fatty acid oxidation pathways where this compound is an intermediate can be associated with various metabolic disorders.

Quantitative Data

The enzymatic reactions involving this compound have been characterized to varying extents. The following table summarizes available kinetic parameters for key enzymes that utilize this compound as a substrate.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Reference |

| Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | This compound | 40 | 1.8 x 10³ | - | - | [5] |

| trans-2-Enoyl-CoA Reductase | Euglena gracilis | This compound | 91 | - | - | - | [6] |

| Crotonyl-CoA Carboxylase/Reductase (RevT) | Streptomyces sp. SN-593 | This compound | 270 ± 10 | - | 28.3 ± 0.5 | 0.104 | [4] |

Signaling Pathways and Logical Relationships

The metabolic pathways involving this compound are tightly regulated and interconnected. Below are diagrams illustrating these relationships.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound is through the transesterification of (2E)-hexenoic acid.[4]

Materials:

-

(2E)-hexenoic acid

-

Thiophenol

-

N,N-dimethyl-4-aminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dry methylene (B1212753) chloride

-

Coenzyme A (free acid)

-

Sodium bicarbonate

-

Methanol

-

Diethyl ether

Procedure:

-

To a stirred solution of (2E)-hexenoic acid, thiophenol, and a catalytic amount of DMAP in dry methylene chloride, add a solution of DCC in dry methylene chloride.

-

Stir the reaction mixture at room temperature for several hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the thiophenyl ester of (2E)-hexenoic acid.

-

Dissolve the thiophenyl ester in a minimal amount of methanol.

-

In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer.

-

Add the methanolic solution of the thiophenyl ester to the Coenzyme A solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, purify the this compound by preparative HPLC.

Enzyme Assay for Enoyl-CoA Hydratase

The activity of enoyl-CoA hydratase can be determined spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond of this compound.[5]

Materials:

-

This compound solution (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Purified or crude enoyl-CoA hydratase enzyme preparation

-

Quartz cuvettes (0.1 cm path length)

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and a known concentration of this compound (e.g., 0.25 mM).

-

Equilibrate the cuvette to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 263 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).

Enzyme Assay for Acyl-CoA Dehydrogenase

The activity of acyl-CoA dehydrogenases that produce this compound can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This assay follows the decrease in ETF fluorescence as it accepts electrons from the dehydrogenase.

Materials:

-

Hexanoyl-CoA (substrate)

-

Purified acyl-CoA dehydrogenase

-

Purified electron-transferring flavoprotein (ETF)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture in a fluorometer cuvette containing the reaction buffer and ETF.

-

Establish a baseline fluorescence reading.

-

Initiate the reaction by adding the acyl-CoA dehydrogenase and hexanoyl-CoA.

-

Monitor the decrease in ETF fluorescence over time (excitation ~340-380 nm, emission ~490-520 nm, depending on the specific ETF).

-

The rate of fluorescence decrease is proportional to the enzyme activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Workflow:

Protocol Outline:

-

Sample Preparation: Homogenize the biological tissue (e.g., plant leaves, bacterial cell pellet) in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid). Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich the acyl-CoAs from the crude extract and remove interfering substances.

-

LC Separation: Separate the acyl-CoAs using a reverse-phase HPLC column (e.g., C18) with a gradient of mobile phases, typically water and acetonitrile (B52724) containing a small amount of an ion-pairing agent or acid (e.g., formic acid or acetic acid).

-

MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select a specific precursor ion for this compound and one or more characteristic product ions for quantification.

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion and Future Perspectives

This compound is a seemingly simple molecule that holds a position of considerable influence within the metabolic networks of diverse organisms. Its roles in fundamental energy metabolism, coupled with its involvement in the production of valuable biopolymers and complex secondary metabolites, make it a subject of ongoing research interest. For researchers, a thorough understanding of the enzymes that produce and consume this compound is crucial. For drug development professionals, the enzymes of fatty acid metabolism represent potential targets for therapeutic intervention in metabolic diseases and infectious diseases where these pathways are essential for the pathogen. Future research will likely focus on further elucidating the regulatory mechanisms that control the flux of this compound through its various metabolic fates and exploring the potential for metabolic engineering to harness this versatile intermediate for the production of valuable bioproducts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ModelSEED [modelseed.org]

- 3. ModelSEED [modelseed.org]

- 4. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of (2E)-Hexenoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. Its metabolic processing is crucial for cellular energy homeostasis, and dysregulation of its metabolic pathway is implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the key enzymatic reactions it undergoes. It further presents detailed experimental protocols for the analysis of this compound and the characterization of its metabolizing enzymes, intended to equip researchers in drug discovery and metabolic research with the necessary tools to investigate this critical metabolic nexus.

Introduction

Fatty acids are a major source of energy for most organisms. The catabolism of fatty acids, known as β-oxidation, is a cyclical process that sequentially shortens the acyl chain to produce acetyl-CoA, NADH, and FADH2. While the β-oxidation of saturated fatty acids is a straightforward four-step process, the degradation of unsaturated fatty acids, which contain one or more double bonds, requires additional enzymatic steps to handle the non-standard configurations of these intermediates. This compound is a key intermediate in the metabolism of certain unsaturated fatty acids, and its fate is governed by a specific set of enzymes that ensure its efficient conversion into metabolites that can enter the central carbon metabolism.[1][2] Understanding the metabolic pathways involving this compound is essential for elucidating the complete picture of fatty acid metabolism and its role in health and disease.

The Metabolic Pathway of this compound

This compound is primarily metabolized through the β-oxidation pathway. The trans-2-double bond is a standard intermediate in this pathway. The key enzymes involved in its metabolism are Enoyl-CoA Hydratase, Acyl-CoA Dehydrogenase, and in the context of polyunsaturated fatty acid breakdown, 2,4-Dienoyl-CoA Reductase.[3][4]

Key Enzymes and Reactions

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of the trans-2-double bond of this compound to form L-3-hydroxyhexanoyl-CoA.[5][6] This reaction is a critical step in the β-oxidation spiral, preparing the acyl chain for the subsequent dehydrogenation.

-

Acyl-CoA Dehydrogenase: Following hydration, L-3-hydroxyhexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to 3-ketohexanoyl-CoA. This reaction is coupled to the reduction of FAD to FADH2.[7]

-

β-Ketothiolase: The final step of the β-oxidation cycle involves the thiolytic cleavage of 3-ketohexanoyl-CoA by another molecule of Coenzyme A, yielding acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the β-oxidation cycle.

-

2,4-Dienoyl-CoA Reductase: In the case of the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions, a 2,4-dienoyl-CoA intermediate can be formed. While this compound itself is not a 2,4-diene, the reductase is a key enzyme in the overall pathway that can lead to its formation or be involved in related unsaturated acyl-CoA metabolism. This enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized to the trans-2-enoyl-CoA substrate for enoyl-CoA hydratase.[8][9]

Quantitative Data

The transient nature of this compound as a metabolic intermediate makes its direct quantification in cells and tissues challenging. Consequently, there is a scarcity of published data on its specific intracellular concentrations and the kinetic parameters of the enzymes that metabolize it. The provided tables summarize available data for related acyl-CoAs and the enzymes involved in their metabolism, which can serve as a valuable reference for researchers.

Table 1: Kinetic Parameters of Enzymes Involved in Unsaturated Acyl-CoA Metabolism

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Enoyl-CoA Hydratase | Crotonyl-CoA | 29 - 50 | - | [10] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | - | - | [11] |

| Acyl-CoA Dehydrogenase | Octanoyl-CoA | - | - |

Note: Specific kinetic data for this compound is limited. The data presented is for structurally similar substrates and should be used as an approximation.

Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Cells and Tissues

| Acyl-CoA Species | Cell Line/Tissue | Concentration (nmol/mg protein or nmol/g tissue) | Source |

| Acetyl-CoA | Escherichia coli | 0.05 - 1.5 | [12] |

| Malonyl-CoA | Escherichia coli | 0.01 - 0.23 | [12] |

| Total Acyl-CoAs | Rat Liver | - | [13] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the quantification of acyl-CoAs.[14][15][16]

4.1.1. Sample Preparation from Cultured Cells [1][14][17]

-

Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol (B129727)/water containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), for LC-MS/MS analysis.

4.1.2. Sample Preparation from Tissues [18][19]

-

Tissue Homogenization: Rapidly freeze the tissue in liquid nitrogen and grind it to a fine powder.

-

Extraction: Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2).

-

Phase Separation: Perform a liquid-liquid extraction with a non-polar solvent like petroleum ether to remove neutral lipids.

-

Protein Precipitation and Supernatant Collection: Follow steps 3 and 4 as described for cultured cells.

-

Drying and Reconstitution: Follow steps 5 and 6 as described for cultured cells.

4.1.3. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of two mobile phases:

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor ion for this compound will be its [M+H]⁺, and a characteristic product ion will be monitored for quantification.

Enzyme Assays

4.2.1. Spectrophotometric Assay for Enoyl-CoA Hydratase [5][20]

This assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond in this compound.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

50 µM this compound

-

-

Initiation: Start the reaction by adding a purified or crude preparation of enoyl-CoA hydratase.

-

Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

4.2.2. Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase [2][21]

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer, pH 7.0

-

100 µM NADPH

-

A suitable 2,4-dienoyl-CoA substrate (e.g., 2,4-hexadienoyl-CoA)

-

-

Initiation: Start the reaction by adding the enzyme source.

-

Measurement: Monitor the decrease in absorbance at 340 nm.

Visualizations

Metabolic Pathway of this compound in β-Oxidation

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 9. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enoyl-CoA hydratase, mitochondrial - Olink Explore Cardiometabolic II — Olink® [olink.com]

- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. duke-nus.edu.sg [duke-nus.edu.sg]

- 18. studylib.net [studylib.net]

- 19. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

(2E)-Hexenoyl-CoA: A Pivotal Intermediate in Fatty Acid Metabolism and Its Implications in Metabolic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids. As a six-carbon trans-2-enoyl-CoA, it sits (B43327) at a metabolic crossroads, undergoing further processing by a suite of enzymes to yield energy. Dysregulation of the enzymes that metabolize this compound can lead to its accumulation, a hallmark of several inherited metabolic disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. This technical guide provides a comprehensive overview of this compound, its biochemistry, its association with metabolic diseases, and the experimental methodologies used to study its role in cellular pathophysiology.

Biochemical Properties and Metabolic Role

This compound is formed during the beta-oxidation of fatty acids with an even number of carbons, specifically from the dehydrogenation of hexanoyl-CoA by acyl-CoA dehydrogenases. It serves as a substrate for several key enzymes in mitochondrial fatty acid metabolism[1].

Key Enzymes Acting on this compound:

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the trans-double bond of this compound to form L-3-hydroxyhexanoyl-CoA.

-

Trans-2-Enoyl-CoA Reductase: This enzyme reduces this compound to hexanoyl-CoA, a step in fatty acid elongation.

-

Acyl-CoA Dehydrogenases: While it is a product of some acyl-CoA dehydrogenases, it can also be a substrate for others under certain conditions.

The efficient processing of this compound is vital for maintaining the flow of the beta-oxidation spiral and for cellular energy homeostasis.

Connection to Metabolic Disorders

Deficiencies in enzymes that metabolize short- and medium-chain acyl-CoAs lead to the accumulation of upstream intermediates, including this compound and its derivatives.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADM gene. It is one of the most common inborn errors of fatty acid metabolism. The deficiency of the MCAD enzyme leads to the inability to dehydrogenate medium-chain acyl-CoAs, including octanoyl-CoA and hexanoyl-CoA. This results in the accumulation of these acyl-CoAs and their metabolites, such as octanoylcarnitine (B1202733) and hexanoylcarnitine, which are detectable in the blood and urine of affected individuals[2][3]. While direct measurement of this compound in patient samples is not routinely performed, its accumulation is an expected consequence of the enzymatic block.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is another autosomal recessive disorder of fatty acid oxidation, resulting from mutations in the ACADS gene. This deficiency impairs the dehydrogenation of short-chain acyl-CoAs, primarily butyryl-CoA (C4) and, to a lesser extent, hexanoyl-CoA (C6). Consequently, patients with SCAD deficiency may have elevated levels of butyrylcarnitine (B1668139) (C4) in their plasma and ethylmalonic acid in their urine[4][5][6][7][8]. The accumulation of hexanoyl-CoA would also lead to an increase in this compound.

Quantitative Data

Quantitative analysis of acyl-CoAs is technically challenging due to their low abundance and instability. While data on acylcarnitine profiles in patients with fatty acid oxidation disorders are extensive, direct measurements of intracellular this compound concentrations in healthy versus diseased states are limited in the literature. However, enzyme kinetic data for enzymes that utilize this compound as a substrate are available.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |

| trans-2-enoyl-CoA reductase | This compound | 91 | - | - | Euglena gracilis | --INVALID-LINK-- |

| (R)-specific enoyl-CoA hydratase | This compound | - | 1.8 x 10³ U/mg | - | Aeromonas caviae | --INVALID-LINK-- |

Note: kcat value for (R)-specific enoyl-CoA hydratase is reported as Vmax in the source.

Signaling Pathways and Cellular Consequences of this compound Accumulation

The accumulation of this compound and other medium-chain acyl-CoAs in metabolic disorders has significant downstream consequences on cellular signaling and function.

Disruption of Mitochondrial Function

The buildup of acyl-CoAs within the mitochondria can lead to several detrimental effects:

-

Inhibition of other metabolic pathways: Accumulated acyl-CoAs can allosterically inhibit enzymes involved in other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and gluconeogenesis.

-

Sequestration of Coenzyme A: The accumulation of acyl-CoAs depletes the pool of free Coenzyme A (CoA), which is essential for numerous metabolic reactions.

-

Increased Oxidative Stress: The incomplete oxidation of fatty acids can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to mitochondrial components.

Alterations in Gene Expression via PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key regulator of lipid metabolism. Fatty acids and their derivatives, including acyl-CoAs, can act as ligands for PPARα. In a healthy state, an increase in intracellular fatty acids activates PPARα, which in turn upregulates the expression of genes involved in fatty acid uptake, activation, and oxidation, creating a feed-forward mechanism to handle the lipid load. In fatty acid oxidation disorders, the persistent elevation of acyl-CoAs may lead to a maladaptive response through chronic PPARα activation or, conversely, its downregulation due to cellular toxicity, further exacerbating the metabolic imbalance[9][10][11][12][13].

Impact on Protein Acetylation

Acetyl-CoA is the primary acetyl group donor for protein acetylation, a crucial post-translational modification that regulates the activity of numerous proteins, including metabolic enzymes and histones. The accumulation of other acyl-CoAs, such as hexenoyl-CoA, can potentially interfere with protein acetylation in several ways:

-

Altering the Acetyl-CoA Pool: The sequestration of free CoA can impact the synthesis of acetyl-CoA.

-

Non-enzymatic Acylation: High concentrations of reactive acyl-CoAs may lead to non-enzymatic acylation of proteins, potentially altering their function.

-

Modulation of Deacetylase Activity: The altered metabolic state can affect the activity of sirtuins and other deacetylases[14][15][16][17][18].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Short-chain acyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 9. Peroxisome proliferator-activated receptor-alpha activators regulate genes governing lipoprotein metabolism, vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisome proliferator-activated receptor-alpha gene level differently affects lipid metabolism and inflammation in apolipoprotein E2 knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein acetylation dynamics in response to carbon overflow in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein acetylation in metabolism - metabolites and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein acetylation affects acetate metabolism, motility and acid stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Acetylation and Acetyl Coenzyme A Metabolism in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Crossroads of Lipid Metabolism: A Technical Guide to the Regulatory Mechanisms of (2E)-Hexenoyl-CoA Levels

For Researchers, Scientists, and Drug Development Professionals

(2E)-Hexenoyl-CoA stands as a critical intermediate at the intersection of fatty acid biosynthesis and degradation. Its cellular concentration is a key determinant of lipid homeostasis, and as such, is subject to a complex and multi-layered regulatory network. This technical guide provides an in-depth exploration of the enzymatic and transcriptional mechanisms that govern the cellular levels of this compound, offering valuable insights for researchers in metabolic diseases and drug development.

Core Metabolic Pathways Involving this compound

This compound is primarily generated and consumed through the core pathways of fatty acid β-oxidation and fatty acid elongation. In β-oxidation, longer-chain fatty acyl-CoAs are sequentially degraded, producing this compound as an intermediate. Conversely, in fatty acid elongation, this compound can be reduced to form longer saturated fatty acyl-CoAs.

Enzymatic Regulation of this compound Levels

The concentration of this compound is directly controlled by the activity of several key enzymes. These enzymes are regulated by substrate availability, product inhibition, and allosteric effectors, ensuring a dynamic response to the cell's metabolic state.

Key Enzymes and Kinetic Properties

The primary enzymes influencing this compound levels are Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, and Enoyl-CoA Reductase. The kinetic parameters of these enzymes are crucial for understanding the flux through the metabolic pathways.

| Enzyme Family | Specific Enzyme Example | Substrate | Product | Km (µM) | Vmax (U/mg) | Source |

| Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) | Hexanoyl-CoA | This compound | ND | ND | [1] |

| Enoyl-CoA Hydratase | (R)-specific Enoyl-CoA Hydratase (Aeromonas caviae) | This compound | 3-Hydroxyhexanoyl-CoA | ND | 1.8 x 103 | [2] |

| Enoyl-CoA Reductase | trans-2-enoyl-CoA reductase (Euglena gracilis) | This compound | Hexanoyl-CoA | 91 | ND | [3] |

ND: Not explicitly determined for this compound in the cited literature. The Vmax for enoyl-CoA hydratase was determined with this compound, while the Km for enoyl-CoA reductase was also determined with this substrate.

Allosteric Regulation

The flux through β-oxidation is sensitive to the cellular energy state, primarily reflected in the ratios of NADH/NAD+ and acetyl-CoA/CoA. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the enzymes of β-oxidation, thereby increasing the relative levels of upstream intermediates like this compound.

References

- 1. Measurement of short-chain acyl-CoA dehydrogenase (SCAD) in cultured skin fibroblasts with hexanoyl-CoA as a competitive inhibitor to eliminate the contribution of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of (2E)-Hexenoyl-CoA for Research Professionals

Application Notes and Protocols for the Chemical Synthesis, Purification, and Characterization of (2E)-Hexenoyl-CoA and its Utility in Studying Fatty Acid Metabolism and Polyketide Biosynthesis.

Introduction

(2E)-Hexenoyl-Coenzyme A (this compound) is a pivotal intermediate in the metabolic pathways of fatty acids, serving as a substrate for various enzymes including enoyl-CoA hydratase and reductases.[1][2][3][4] Its role extends to being a precursor in the biosynthesis of certain polyketides, a diverse class of secondary metabolites with a wide range of biological activities.[5] For researchers in drug development and metabolic studies, access to pure this compound is crucial for in vitro assays, enzyme kinetics, and as an analytical standard. This document provides a detailed protocol for the chemical synthesis of this compound, its purification, and characterization, along with an overview of its involvement in key biological pathways.

Chemical Synthesis of this compound

The synthesis of this compound can be effectively achieved using the mixed anhydride (B1165640) method. This method involves the activation of (2E)-hexenoic acid with a chloroformate, followed by reaction with the free thiol group of Coenzyme A (CoA).

Experimental Protocol: Mixed Anhydride Synthesis

Materials:

-

(2E)-Hexenoic acid

-

Triethylamine (B128534) (TEA)

-

Isobutyl chloroformate

-

Coenzyme A trilithium salt

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (B1210297)

Procedure:

-

Preparation of Coenzyme A Solution: Dissolve Coenzyme A trilithium salt in a minimal amount of cold, high-purity water. Adjust the pH to approximately 8.0 with a dilute solution of lithium hydroxide. This solution should be kept on ice.

-

Activation of (2E)-Hexenoic Acid:

-

In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2E)-hexenoic acid in anhydrous THF.

-

Cool the solution to -15°C in a salt-ice bath.

-

Add one equivalent of triethylamine to the solution.

-

Slowly add one equivalent of isobutyl chloroformate dropwise while maintaining the temperature at -15°C.

-

Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.

-

-

Acylation of Coenzyme A:

-

Slowly add the cold Coenzyme A solution (from step 1) to the mixed anhydride suspension (from step 2) with vigorous stirring.

-

Monitor the reaction progress by checking for the disappearance of the free thiol group of CoA using a suitable method (e.g., Ellman's reagent). The reaction is typically complete within 1-2 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to approximately 3.5 with dilute HCl.

-